molecular formula C7H12ClNO2 B15322033 4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride

4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride

Cat. No.: B15322033
M. Wt: 177.63 g/mol
InChI Key: ALYHUGARUGLOTQ-UHFFFAOYSA-N
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Description

4-Aminobicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the intermediate compound.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.

Scientific Research Applications

4-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved can vary depending on the context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

4-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but with a different ring size.

    4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but with a different ring fusion pattern.

The uniqueness of 4-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride lies in its specific ring structure and the positioning of the functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

4-aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-5-1-2-7(6(9)10)3-4(5)7;/h4-5H,1-3,8H2,(H,9,10);1H

InChI Key

ALYHUGARUGLOTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2C1N)C(=O)O.Cl

Origin of Product

United States

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